molecular formula C6H3Br2FN2O2 B8063250 4,6-Dibromo-5-fluoro-2-nitroaniline

4,6-Dibromo-5-fluoro-2-nitroaniline

Cat. No.: B8063250
M. Wt: 313.91 g/mol
InChI Key: FSQZRTGMRSNWMH-UHFFFAOYSA-N
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Description

4,6-Dibromo-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H3Br2FN2O2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline backbone. It is a derivative of aniline and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-5-fluoro-2-nitroaniline typically involves multiple steps, starting from commercially available aniline derivatives. One common method includes:

    Nitration: Aniline is first nitrated to introduce the nitro group.

    Bromination: The nitrated compound is then subjected to bromination to introduce bromine atoms at the desired positions.

    Fluorination: Finally, the compound undergoes fluorination to introduce the fluorine atom.

These reactions are usually carried out under controlled conditions to ensure the selective introduction of functional groups. For example, nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or bromine-containing reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4,6-Dibromo-5-fluoro-2-aminoaniline, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

4,6-Dibromo-5-fluoro-2-nitroaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its unique functional groups.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-5-fluoro-2-nitroaniline depends on its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogens can influence its reactivity and interaction with biological molecules. For example, the nitro group can participate in redox reactions, while the halogens can affect the compound’s binding affinity to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-5-nitroaniline: Similar structure but with only one bromine atom.

    5-Fluoro-2-nitroaniline: Lacks the bromine atoms.

    4,6-Dibromo-2-nitroaniline: Lacks the fluorine atom.

Uniqueness

4,6-Dibromo-5-fluoro-2-nitroaniline is unique due to the combination of bromine, fluorine, and nitro groups on the aniline backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2,4-dibromo-3-fluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FN2O2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQZRTGMRSNWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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